Faseoloidina

Descripción general

Descripción

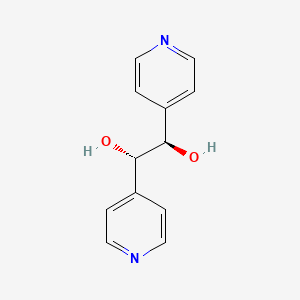

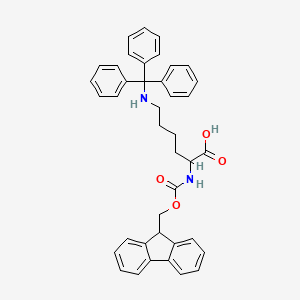

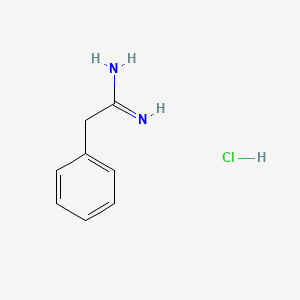

La faseoloidina es un glucósido del ácido homogentísico, que se deriva de la fenilalanina o la tirosina a través de la 4-hidroxifenilpiruvato dioxigenasa . Este compuesto se informó originalmente a partir de las semillas de Entada phaseoloides y se ha encontrado en los tricomas de Nicotiana attenuata . La this compound es conocida por su papel en los mecanismos de defensa de las plantas, particularmente contra los insectos herbívoros .

Aplicaciones Científicas De Investigación

La faseoloidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La faseoloidina ejerce sus efectos a través de múltiples mecanismos:

Defensa vegetal: Actúa como un compuesto de defensa directo en las plantas, influyendo negativamente en el rendimiento de los insectos herbívoros.

Compuestos similares:

Entadamida A: Otro componente principal de Entada phaseoloides con actividades anticomplemento.

Entadamida A-β-D-glucopiranósido: Un glucósido similar a la this compound, también encontrado en Entada phaseoloides.

Singularidad: La this compound es única debido a su doble papel en la defensa de las plantas y las posibles aplicaciones terapéuticas en tratamientos neuroprotectores y antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Phaseoloidin interacts with various biomolecules in biochemical reactions. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This metabolism enhances its anti-complement effects .

Cellular Effects

Phaseoloidin has been observed to have significant effects on various types of cells. In particular, it has been found to negatively influence the performance of caterpillar larvae, an important herbivore of Nicotiana Attenuata . The ingestion of phaseoloidin was more detrimental to the generalist Spodoptera littoralis than to the specialist Manduca sexta .

Molecular Mechanism

The molecular mechanism of action of Phaseoloidin is primarily through its interaction with biomolecules. It is hypothesized that Phaseoloidin functions as a direct defense in the plant Nicotiana Attenuata . The presence of Phaseoloidin and nicotine in the trichomes of the plant may influence the plant’s defense against herbivores .

Temporal Effects in Laboratory Settings

It has been observed that Phaseoloidin and entadamide A-β-d-glucopyranoside were metabolized into their respective aglycones during the incubation process, which enhanced their anti-complement effects .

Metabolic Pathways

Phaseoloidin is involved in specific metabolic pathways. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This suggests that the possible metabolic pathways of Phaseoloidin involve the removal of a glucosyl group from the compound and deglycosylation to its respective aglycone .

Transport and Distribution

The transport and distribution of Phaseoloidin within cells and tissues are primarily through the trichomes of the plant Nicotiana Attenuata . These glandular hairs, which can release exudates onto the leaf surface, can profoundly influence the chemistry of the leaf surface .

Subcellular Localization

The subcellular localization of Phaseoloidin is primarily in the trichomes of the plant Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La faseoloidina se puede sintetizar mediante la glucosilación del ácido homogentísico. La reacción implica el uso de ácido homogentísico y un donante de glucosilo adecuado en condiciones específicas para formar el enlace glucosídico .

Métodos de producción industrial: La producción industrial de this compound implica la extracción de fuentes naturales como las semillas de Entada phaseoloides o los tricomas de Nicotiana attenuata. La cromatografía contracorriente de alta velocidad se utiliza a menudo para la separación y purificación de la this compound de los extractos crudos .

Análisis De Reacciones Químicas

Tipos de reacciones: La faseoloidina experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la this compound, como formas oxidadas o reducidas, y glucósidos sustituidos .

Comparación Con Compuestos Similares

Entadamide A: Another major component of Entada phaseoloides with anti-complement activities.

Entadamide A-β-D-glucopyranoside: A glucoside similar to phaseoloidin, also found in Entada phaseoloides.

Uniqueness: Phaseoloidin is unique due to its dual role in plant defense and potential therapeutic applications in neuroprotection and anti-inflammatory treatments .

Propiedades

IUPAC Name |

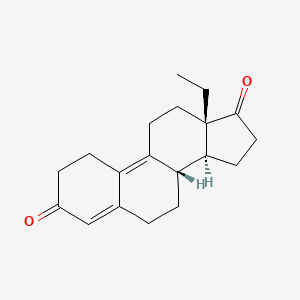

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347824 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118555-82-1 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phaseoloidin and where is it found?

A1: Phaseoloidin is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].

Q2: What is the biological role of phaseoloidin in plants?

A2: In Nicotiana attenuata, phaseoloidin contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].

Q3: How does phaseoloidin exert its effect on insects?

A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that phaseoloidin acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].

Q4: What is the chemical structure of phaseoloidin?

A4: Phaseoloidin is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].

Q5: What analytical techniques are used to identify and quantify phaseoloidin?

A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for phaseoloidin analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)

![7-[4-(Diethylamino)-2-ethoxyphenyl]-7-(2-methyl-1-octyl-1h-indol-3-yl)furo[3,4-b]pyridin-5(7h)-one](/img/structure/B1631751.png)